molecular formula C15H18ClN3OS B2709085 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897479-81-1

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2709085
CAS No.: 897479-81-1
M. Wt: 323.84
InChI Key: XACSQGNKUZRTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Milestones

The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one emerged from advancements in heterocyclic chemistry during the late 20th century, particularly in optimizing piperazine-benzothiazole conjugates for enhanced bioactivity. Early work focused on modifying the benzothiazole core to improve binding affinity to enzymatic targets, with chloro substitutions at the 4-position proving critical for stabilizing hydrophobic interactions.

A pivotal milestone occurred in the early 2000s with the development of scalable synthetic routes involving nucleophilic substitution reactions between 4-chloro-1,3-benzothiazol-2-amine and piperazine derivatives. For instance, alkylation of 4-chlorobenzothiazole with 1-(chloromethyl)piperazine in the presence of potassium carbonate yielded intermediate precursors, which were subsequently acylated with butanoyl chloride to form the final product. These methods achieved yields exceeding 70%, marking a significant improvement over earlier low-yield approaches.

Recent studies have utilized computational tools to refine synthesis protocols. Density functional theory (DFT) analyses revealed that the reaction’s exothermicity (−98.3 kJ/mol) and low activation energy (∆G‡ = 45.2 kJ/mol) favor high conversion rates under mild conditions. Such innovations have enabled large-scale production for preclinical testing, positioning the compound as a viable candidate for further pharmaceutical development.

Significance in Benzothiazole-Piperazine Research Domain

The compound’s dual benzothiazole-piperazine architecture confers unique advantages in medicinal chemistry. Benzothiazoles are renowned for their anticancer, antimicrobial, and neuroprotective properties, attributed to their ability to intercalate DNA and inhibit topoisomerases. Piperazine, a flexible six-membered ring with two nitrogen atoms, enhances solubility and facilitates interactions with G-protein-coupled receptors (GPCRs) and ion channels.

Key research applications include:

  • Anticholinesterase Activity : Derivatives of this compound exhibit inhibitory effects on acetylcholinesterase (AChE), with IC₅₀ values ranging from 1.2–8.7 μM, comparable to donepezil. The chloro group at the benzothiazole 4-position enhances electron-withdrawing effects, polarizing the thiazole ring and improving binding to AChE’s catalytic anionic site.
  • Anticancer Potential : Structural analogs demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (EC₅₀ = 12.4 μM), likely via apoptosis induction through caspase-3 activation.
  • Antimicrobial Properties : Piperazine-linked benzothiazoles show broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL).

These findings underscore the compound’s versatility as a multifunctional pharmacophore, driving its adoption in polypharmacology strategies.

Pharmacophore Classification and Molecular Architecture Analysis

The pharmacophore of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one comprises three critical regions:

  • Benzothiazole Core : The chloro-substituted benzothiazole acts as a planar aromatic system, enabling π-π stacking with tyrosine residues in target proteins. The chloro group at C4 increases lipophilicity (clogP = 3.1), enhancing membrane permeability.
  • Piperazine Linker : The piperazine ring introduces conformational flexibility, allowing adaptation to diverse binding pockets. Its two nitrogen atoms participate in hydrogen bonding with aspartate or glutamate residues.
  • Butanone Terminal Group : The ketone moiety serves as a hydrogen bond acceptor, while the butyl chain contributes to van der Waals interactions with hydrophobic protein regions.

Molecular Properties Table

Property Value
Molecular Formula C₁₅H₁₈ClN₃OS
Molecular Weight 323.84 g/mol
clogP 3.1
Hydrogen Bond Acceptors 5
Rotatable Bonds 4
Topological Polar Surface Area 76.2 Ų

Quantum mechanical analyses further elucidate electronic characteristics. The HOMO (−6.8 eV) localizes over the benzothiazole ring, indicating nucleophilic reactivity, while the LUMO (−1.9 eV) resides on the piperazine-nitrogen, suggesting electrophilic susceptibility. These features enable predictable modification strategies, such as substituting the butanone chain with ester or amide groups to modulate bioavailability.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-2-4-13(20)18-7-9-19(10-8-18)15-17-14-11(16)5-3-6-12(14)21-15/h3,5-6H,2,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACSQGNKUZRTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom at the 4-position can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Butyrylpiperazine Group: The butyrylpiperazine group can be attached to the benzothiazole ring through a nucleophilic substitution reaction. This involves reacting the chlorinated benzothiazole with 1-butyrylpiperazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacophore Variations

Compound 13 (1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride)
  • Key Difference : Replaces the 4-chlorobenzothiazole with a 4-chlorophenyl group on the piperazine ring.
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
  • Key Differences: Pyridine ring with -CF₃ and -Cl substituents replaces benzothiazole. Thiophen-2-yl group substitutes the butanone chain.
  • Impact: The electron-withdrawing -CF₃ group increases lipophilicity (logP > 4), enhancing membrane permeability but reducing solubility.
2-Methyl AP-237 (1-[2-Methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one)
  • Key Differences :
    • Piperazine substituent is 3-phenylprop-2-en-1-yl instead of benzothiazole.
    • Methyl group on piperazine.
  • Impact: The unsaturated propenyl group and methyl substitution reduce steric hindrance, favoring opioid receptor binding.

Physicochemical and Pharmacokinetic Comparisons

Compound logP Molecular Weight Key Substituents Therapeutic Implications
Target Compound 3.73 323.84 4-Cl-Benzothiazole CNS applications (hypothesized)
Compound 13 ~3.5 349.87 4-Cl-Phenyl Serotonin modulation
MK45 ~4.2 408.82 3-Cl-5-CF₃-Pyridine, Thiophene Enhanced CNS penetration
2-Methyl AP-237 ~3.8 286.39 Propenyl, Methyl Opioid receptor activity

Notes:

  • Chlorine vs. Trifluoromethyl : The -CF₃ group in MK45 increases metabolic stability but may introduce toxicity risks.
  • Benzothiazole vs. Thiophene : Benzothiazole’s aromatic nitrogen and sulfur atoms enhance binding to enzymes like kinases, whereas thiophene favors passive diffusion .

Biological Activity

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic compound belonging to the benzothiazole class, characterized by its unique structural features that confer potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is defined by the following components:

  • Benzothiazole ring : A heterocyclic structure that contributes to the compound's biological properties.
  • Piperazine ring : Enhances solubility and biological activity.
  • Chloro substituent : Located at the 4-position, it affects the compound's reactivity and interaction with biological targets.

The molecular formula is C15H18ClN3OSC_{15}H_{18}ClN_3OS with a molecular weight of 319.84 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to several biological effects:

  • Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. Its mechanism may involve the activation of caspases and modulation of cell cycle progression.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against a range of pathogens, suggesting its utility in treating infections.

Anticancer Activity

A series of studies have evaluated the anticancer properties of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.65Induces apoptosis via caspase activation
HCT116 (Colon)2.41Cell cycle arrest at G1 phase
A549 (Lung)0.11Inhibition of proliferation
PC3 (Prostate)5.13Modulation of growth factor signaling

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer potential, the compound has been investigated for antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, though specific IC50 values are still under investigation.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased levels of p53 protein and enhanced caspase activity, suggesting a mechanism involving apoptosis induction in breast cancer cells.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an effective anticancer therapy.

Q & A

Basic: What are the standard synthetic routes for preparing 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via alkylation or coupling reactions. A common method involves refluxing 4-chlorophenylpiperazine derivatives with halogenated ketones (e.g., 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one) in acetonitrile (CH₃CN) with K₂CO₃ as a base for 12–24 hours . Optimization may include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd-based) for cross-coupling reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature control : Lower temperatures (e.g., 80°C) for thermally sensitive intermediates .
    Purification via flash chromatography (EtOAc/hexane) yields products >95% purity .

Basic: What analytical techniques are recommended for characterizing this compound and validating its structural integrity?

Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm piperazine and benzothiazole ring connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₉ClN₄OS, [M+H]⁺ = 359.09) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced: How does the substitution pattern on the piperazine ring influence binding to serotonin receptors (e.g., 5-HT₁A) or transporters (SERT)?

Answer:
The 4-chlorobenzothiazole moiety enhances affinity for 5-HT₁A receptors due to:

  • Electron-withdrawing effects : The chloro group stabilizes π-π interactions with receptor aromatic residues.
  • Lipophilicity : The benzothiazole ring improves blood-brain barrier permeability .
    Modifications (e.g., nitro or trifluoromethyl groups) on the phenylpiperazine fragment can alter SERT inhibition by up to 10-fold, as shown in SAR studies of analogs .

Advanced: How can researchers resolve contradictions in reported synthetic yields for piperazine-benzothiazole derivatives?

Answer:
Yield discrepancies (e.g., 50% vs. 84% in similar reactions ) may arise from:

  • Reagent stoichiometry : Excess alkylating agents (1.3 eq) to drive reactions to completion.
  • Purification challenges : Hydrophobic byproducts may co-elute during chromatography; gradient elution or preparative TLC improves separation.
  • Moisture sensitivity : Anhydrous conditions (N₂ atmosphere) for moisture-sensitive intermediates .
    Systematic DOE (Design of Experiments) can identify critical parameters (temperature, catalyst loading).

Advanced: What structural analogs of this compound are regulated under controlled substance laws, and how can compliance be ensured?

Answer:
Analogues like 2-methyl AP-237 (a butanone-piperazine derivative) are Schedule I controlled substances in some jurisdictions . Compliance requires:

  • Structural differentiation : Avoid substitutions at the piperazine N-atom or butanone chain.
  • Documentation : Maintain detailed synthetic records and analytical data for regulatory audits.
  • Legal review : Consult national databases (e.g., DEA, Health Canada) for analog-specific restrictions .

Advanced: What in vitro assays are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • CYP450 inhibition : Liver microsome assays to assess metabolic stability.
  • hERG binding : Patch-clamp electrophysiology for cardiac toxicity risk .
  • Aqueous solubility : Shake-flask method at pH 7.4 (target >50 µg/mL for CNS penetration) .
  • Plasma protein binding : Equilibrium dialysis to determine free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.